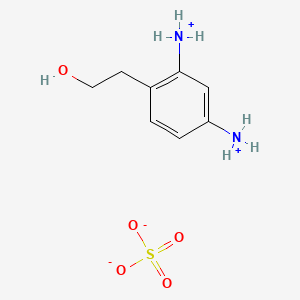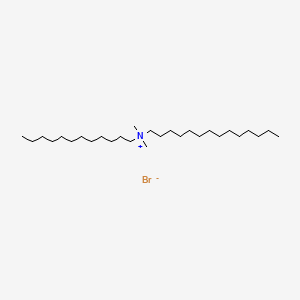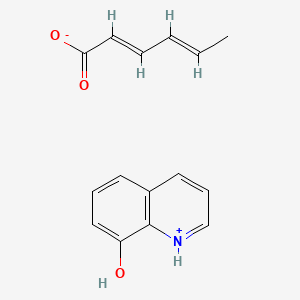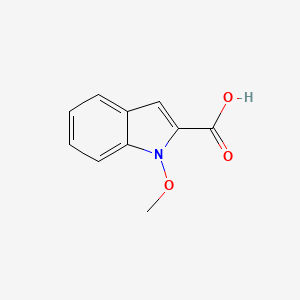
1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- is a chemical compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a bromine atom and an amino group attached to the naphthalenedione core. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
准备方法
The synthesis of 1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- typically involves the bromination of 1,4-naphthoquinone followed by the introduction of the 4-ethylphenylamino group. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of the amine under controlled temperature and pH conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反应分析
1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
科学研究应用
Chemistry: It serves as a precursor for the synthesis of other naphthoquinone derivatives.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- involves its interaction with cellular components. It has been found to promote the expansion of CD8+ T cells and limit the development of Th1 and Th17 cells, which are involved in autoimmune responses. This modulation of the immune system is achieved through selective reduction of antigen-specific CD4+ cells . The compound’s ability to affect these molecular targets and pathways highlights its potential as a therapeutic agent for autoimmune diseases.
相似化合物的比较
1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- can be compared with other naphthoquinone derivatives such as:
2-Chloro-1,4-naphthoquinone: Known for its antimicrobial properties.
2-Hydroxy-1,4-naphthoquinone: Exhibits antifungal activity.
2,3-Dibromo-1,4-naphthoquinone: Used in the synthesis of various organic compounds. The uniqueness of 1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
64505-59-5 |
|---|---|
分子式 |
C18H14BrNO2 |
分子量 |
356.2 g/mol |
IUPAC 名称 |
2-bromo-3-(4-ethylanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14BrNO2/c1-2-11-7-9-12(10-8-11)20-16-15(19)17(21)13-5-3-4-6-14(13)18(16)22/h3-10,20H,2H2,1H3 |
InChI 键 |
RHRFJZZYUBLGAN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


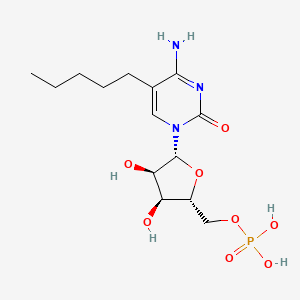


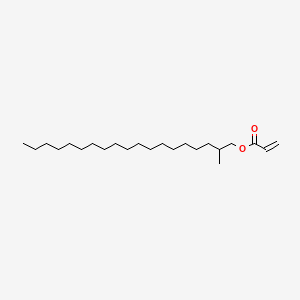

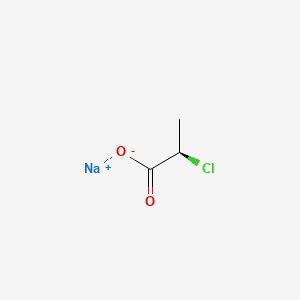
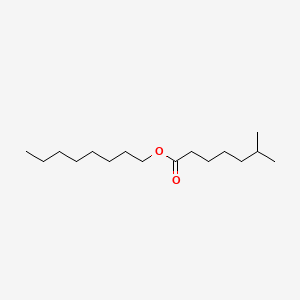


![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
